Methyl 3-({4-[(2,6-dimethoxypyrimidin-4-YL)sulfamoyl]phenyl}carbamoyl)propanoate
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Overview
Description
Methyl 3-({4-[(2,6-dimethoxypyrimidin-4-YL)sulfamoyl]phenyl}carbamoyl)propanoate is a compound that belongs to the class of sulfonylurea herbicides. These compounds are known for their ability to inhibit the growth of weeds by interfering with the biosynthesis of essential amino acids in plants. This particular compound is characterized by its complex structure, which includes a pyrimidine ring and a sulfonamide group.
Preparation Methods
The synthesis of Methyl 3-({4-[(2,6-dimethoxypyrimidin-4-YL)sulfamoyl]phenyl}carbamoyl)propanoate typically involves multiple steps. One common method includes the reaction of 2,6-dimethoxypyrimidine with a sulfonyl chloride derivative to form the sulfonamide intermediate. This intermediate is then reacted with a phenyl isocyanate derivative to form the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine .
Chemical Reactions Analysis
Methyl 3-({4-[(2,6-dimethoxypyrimidin-4-YL)sulfamoyl]phenyl}carbamoyl)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
Methyl 3-({4-[(2,6-dimethoxypyrimidin-4-YL)sulfamoyl]phenyl}carbamoyl)propanoate has several applications in scientific research:
Chemistry: It is used as a model compound in studies of sulfonylurea herbicides and their degradation pathways.
Biology: The compound is studied for its effects on plant physiology and its potential use in controlling weed growth.
Medicine: Research is being conducted on its potential use as a lead compound for developing new drugs with similar structures.
Industry: It is used in the formulation of herbicides for agricultural applications.
Mechanism of Action
The mechanism of action of Methyl 3-({4-[(2,6-dimethoxypyrimidin-4-YL)sulfamoyl]phenyl}carbamoyl)propanoate involves the inhibition of the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants. By inhibiting this enzyme, the compound disrupts the production of essential amino acids, leading to the death of the plant .
Comparison with Similar Compounds
Methyl 3-({4-[(2,6-dimethoxypyrimidin-4-YL)sulfamoyl]phenyl}carbamoyl)propanoate can be compared with other sulfonylurea herbicides such as:
Bensulfuron-methyl: Similar in structure but differs in the substituents on the pyrimidine ring.
Metsulfuron-methyl: Another sulfonylurea herbicide with a different substitution pattern on the aromatic ring.
Chlorimuron-ethyl: Contains a chloro-substituent on the aromatic ring, which affects its herbicidal activity.
These comparisons highlight the unique structural features and specific applications of this compound in various fields.
Biological Activity
Methyl 3-({4-[(2,6-dimethoxypyrimidin-4-YL)sulfamoyl]phenyl}carbamoyl)propanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agriculture. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a methyl ester group, a sulfamoyl moiety, and a pyrimidine derivative. Its IUPAC name indicates the presence of multiple functional groups that contribute to its biological activity.
- Enzyme Inhibition : The compound has been identified as an inhibitor of certain enzymes, which is crucial for its biological activity. For example, studies have shown that similar sulfamoyl compounds can inhibit carbonic anhydrase (CA) isoforms, which are important in various physiological processes and disease states .
- Anticancer Properties : Preliminary research suggests that this compound may exhibit anticancer properties. Compounds with similar structures have demonstrated high binding affinities to cancer-related targets, indicating potential therapeutic applications in oncology .
- Herbicidal Activity : The structural components of this compound suggest potential use as a herbicide. Similar compounds have been developed for selective weed control in agricultural settings, highlighting the dual utility of sulfamoyl derivatives in both medicine and agriculture .
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Research : A study on related sulfamoyl compounds demonstrated their ability to inhibit tumor growth in vitro. The binding affinity to carbonic anhydrase IX (CAIX) was significantly higher than other isoforms, suggesting selective targeting that could minimize side effects in cancer therapy .
- Agricultural Applications : Research has indicated that derivatives with similar structures can effectively control weed populations without adversely affecting crop yields. This selectivity is crucial for sustainable agricultural practices .
Properties
Molecular Formula |
C17H20N4O7S |
---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
methyl 4-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]anilino]-4-oxobutanoate |
InChI |
InChI=1S/C17H20N4O7S/c1-26-15-10-13(19-17(20-15)28-3)21-29(24,25)12-6-4-11(5-7-12)18-14(22)8-9-16(23)27-2/h4-7,10H,8-9H2,1-3H3,(H,18,22)(H,19,20,21) |
InChI Key |
KEBZPVHFRGEXCW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)OC)OC |
Origin of Product |
United States |
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